molecular formula C64H38 B14756503 9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene

9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene

Cat. No.: B14756503
M. Wt: 807.0 g/mol
InChI Key: VLSFSBYVEFIECD-UHFFFAOYSA-N
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Description

9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons. This compound is known for its unique structural properties, which include a spiro linkage between fluorene units and an anthracene core. These structural features contribute to its interesting photophysical properties, making it a subject of extensive research in the fields of organic electronics and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene typically involves a multi-step process. One common method starts with the preparation of 9,9’-spirobi[fluorene] through a reaction involving fluorene and a suitable spiro-linking agent. This intermediate is then subjected to a Suzuki coupling reaction with 9,10-dibromoanthracene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core or the fluorene units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation, while nitrating agents like nitric acid can introduce nitro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce halogenated or nitrated anthracenes.

Mechanism of Action

The mechanism by which 9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene exerts its effects is primarily related to its ability to absorb and emit light The compound’s conjugated system allows it to absorb photons, promoting electrons to higher energy statesThis property is exploited in various applications, including OLEDs and bioimaging .

Comparison with Similar Compounds

Properties

Molecular Formula

C64H38

Molecular Weight

807.0 g/mol

IUPAC Name

2-[10-(9,9'-spirobi[fluorene]-2-yl)anthracen-9-yl]-9,9'-spirobi[fluorene]

InChI

InChI=1S/C64H38/c1-2-24-50-49(23-1)61(39-33-35-47-45-21-9-15-31-57(45)63(59(47)37-39)53-27-11-5-17-41(53)42-18-6-12-28-54(42)63)51-25-3-4-26-52(51)62(50)40-34-36-48-46-22-10-16-32-58(46)64(60(48)38-40)55-29-13-7-19-43(55)44-20-8-14-30-56(44)64/h1-38H

InChI Key

VLSFSBYVEFIECD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12

Origin of Product

United States

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